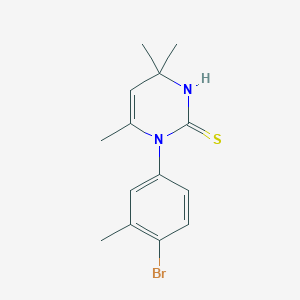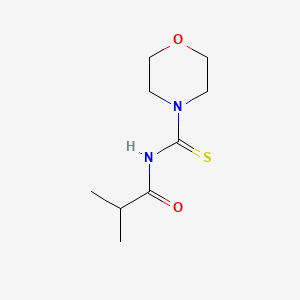
1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to "1-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-3,4-dihydro-2(1H)-pyrimidinethione," often involves multi-step reactions starting from readily available precursors. For instance, Shan Hou et al. (2016) described a rapid synthetic method for a closely related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process, showcasing the typical complexity involved in the synthesis of such compounds (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. The crystal and molecular structures of related compounds have been extensively studied, revealing intricate details about their conformation and intermolecular interactions. For example, the work by K. C. Mohan et al. (2003) on the crystal structures of certain dihydro-2(3H)-pyrimidinethiones provides insights into the conformation of the pyrimidine ring and its substituents, which are crucial for understanding the chemical behavior of these compounds (Mohan et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, highlighting their chemical reactivity and versatility. G. Zigeuner and colleagues (1975) described the Dimroth rearrangement of 3,4-dihydro-6-methyl-2(1H)-pyrimidinthiones, leading to different pyrimidine derivatives, showcasing the dynamic chemical properties of these compounds (Zigeuner et al., 1975).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on pyrimidine derivatives, such as the study by Mohan et al. (2003), involves detailed crystallographic analysis to determine the molecular and crystal structures of these compounds. Understanding the crystal structures aids in the exploration of their chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Mohan, K. C., Ravikumar, K., Shetty, M. M., Thiyagarajan, S., & Rajan, S., 2003).
Antimicrobial Applications
El‐Wahab et al. (2015) explored the synthesis of new antimicrobial additives based on pyrimidine derivatives. These compounds were tested for their efficacy against various microbial strains when incorporated into polyurethane varnishes and printing ink pastes, demonstrating the potential of pyrimidine derivatives in enhancing antimicrobial properties of coatings (El‐Wahab, H. A., Saleh, T. S., Zayed, E., El-Sayed, A., & Assaker, R. S. A., 2015).
Inhibition of Enzymatic Activity
Goudgaon et al. (1993) investigated phenylselenenyl- and phenylthio-substituted pyrimidines as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Such studies highlight the therapeutic potential of pyrimidine derivatives in developing drugs targeting specific enzymatic pathways (Goudgaon, N., Naguib, F., el Kouni, M. H., & Schinazi, R., 1993).
Synthesis and Chemical Properties
The synthesis and evaluation of the chemical properties of pyrimidine derivatives are fundamental aspects of research in this area. Studies such as those by Yin et al. (2008) provide new methods for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility and applicability of pyrimidine-based compounds in organic synthesis and chemical research (Yin, G., Wang, Z., Chen, A.‐H., Gao, M., Wu, A., & Pan, Y., 2008).
Eigenschaften
IUPAC Name |
3-(4-bromo-3-methylphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2S/c1-9-7-11(5-6-12(9)15)17-10(2)8-14(3,4)16-13(17)18/h5-8H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPUCPKIBXRSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=CC(NC2=S)(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)
![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)
![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

